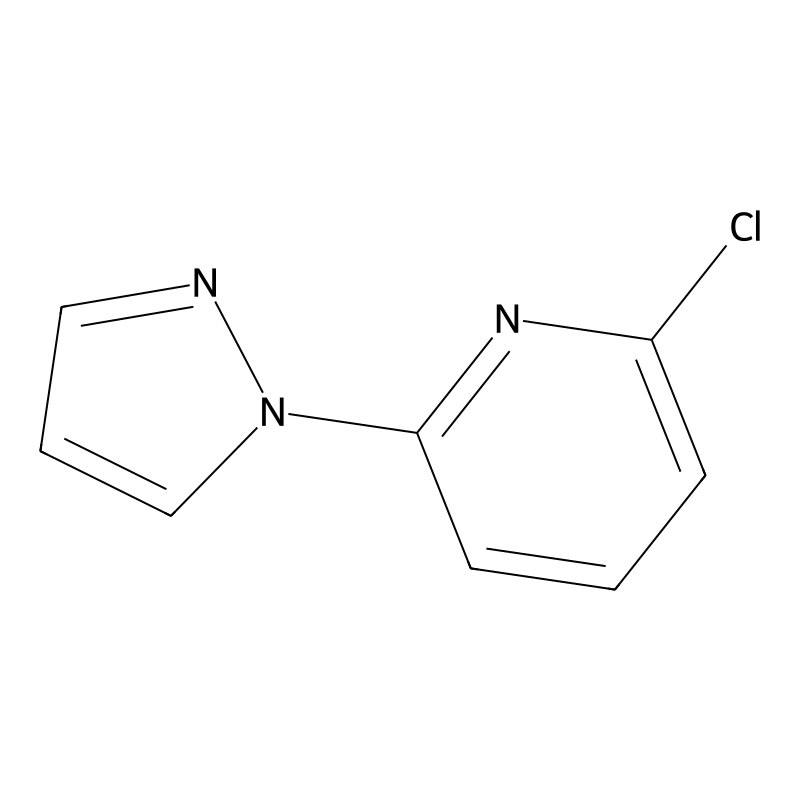

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a 1H-pyrazole moiety. Its molecular formula is , and it is classified as a heterocyclic compound due to the presence of nitrogen atoms in both the pyridine and pyrazole rings. This compound is significant in medicinal chemistry and organic synthesis, serving as a versatile scaffold for developing various bioactive molecules.

- Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- C–H Functionalization: Recent studies have demonstrated that this compound can participate in Rh(III)-catalyzed C–H functionalization reactions, allowing for the introduction of different substituents under mild conditions .

- Oxidation and Reduction: The pyrazole ring can also engage in redox reactions, although specific conditions and reagents are necessary for these transformations.

The biological activity of Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- has been explored in various studies:

- Antimicrobial Properties: Compounds containing pyrazole and pyridine moieties have shown potential antimicrobial activity against various pathogens.

- Anticancer Activity: Some derivatives of this compound have been investigated for their anticancer properties, indicating its potential role in cancer therapeutics.

- Neurological Effects: Given its structural similarities to other bioactive compounds, it may also exhibit effects relevant to neurological disorders.

The synthesis of Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- typically involves:

- Starting Materials: The reaction usually begins with 2-chloropyridine and 1H-pyrazole.

- Reaction Conditions: A common synthetic route employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This facilitates the nucleophilic attack of the pyrazole on the pyridine ring.

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- finds applications in several fields:

- Medicinal Chemistry: It serves as a crucial intermediate for synthesizing pharmaceutical compounds targeting various diseases.

- Organic Synthesis: This compound is utilized in the preparation of more complex heterocyclic compounds, expanding its utility in synthetic chemistry.

- Research: It is employed in biological studies to explore its potential effects on different biological systems .

Interaction studies involving Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- focus on its reactivity with other chemical species:

- Metal Complexation: Research has indicated that this compound can form complexes with transition metals, which may enhance its biological activity or alter its properties for specific applications.

- Substituent Effects: Studies on how different substituents affect its reactivity and biological activity provide insights into optimizing its use in drug design .

Several compounds share structural similarities with Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | Contains a dimethyl substitution on pyrazole | Enhanced lipophilicity and potential biological activity |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Features a pyridazine ring instead of pyridine | Different electronic properties due to ring structure |

| 2,6-Di(1H-pyrazol-1-yl)pyridine | Contains two pyrazole rings | Increased chelation potential and diverse reactivity |

Uniqueness

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- is unique due to its dual-ring structure that allows for diverse chemical modifications. The combination of a pyridine and pyrazole ring provides a versatile scaffold for developing various bioactive compounds, making it an attractive target for further research and application in medicinal chemistry .

Nucleophilic Substitution Reactions with 2,6-Dichloropyridine

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing pyridine-pyrazole hybrids. The reaction between 2,6-dichloropyridine and pyrazole derivatives proceeds via displacement of chlorine atoms at the 2- and 6-positions. Key studies demonstrate that pyrazole’s pyridine-like nitrogen acts as the nucleophile, attacking the electron-deficient C2 or C6 positions of 2,6-dichloropyridine.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) enhance reactivity by stabilizing transition states.

- Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) deprotonate pyrazole, generating the active nucleophile.

- Temperature: Reactions typically proceed at 50–150°C, with higher temperatures (100–150°C) improving yields by accelerating substitution kinetics.

Example Reaction

A representative synthesis involves heating 2,6-dichloropyridine with 1H-pyrazole in DMA at 100°C for 2 hours, yielding 2-chloro-6-(1H-pyrazol-1-yl)pyridine in 31–92% yield.

| Reactant | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 2,6-Dichloropyridine | DMA | K2CO3 | 100°C | 31% |

| 2,6-Dichloropyridine | DMSO | NaH | 150°C | 92% |

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings enable modular construction of pyridine-pyrazole systems. These methods are particularly effective for introducing aryl or heteroaryl groups at specific positions.

Catalytic Systems

- Catalysts: Pd(OAc)2 or PdCl2(PPh3)2 facilitate cross-coupling between halogenated pyridines and boronic acid-functionalized pyrazoles.

- Ligands: Bulky ligands like Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) suppress undesired side reactions.

- Conditions: Reactions occur in dioxane/DMF mixtures under microwave irradiation (110°C, 5 hours), achieving yields up to 99%.

Mechanistic Insights

The catalytic cycle involves oxidative addition of 2-chloro-6-(1H-pyrazol-1-yl)pyridine to Pd(0), transmetallation with boronic acids, and reductive elimination to form the C–C bond.

Solvent and Temperature Optimization in Heterocyclic Formation

Solvent polarity and temperature critically influence reaction efficiency:

- DMF/DMSO: Enhance nucleophilicity but may lead to decomposition at >150°C.

- PEG-400: A green solvent alternative for SNAr reactions, offering comparable yields (75–99%) at 80–100°C.

- Microwave Assistance: Reduces reaction times from hours to minutes (e.g., 5 minutes for PEG-400-mediated SNAr).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H and 13C NMR spectra provide definitive evidence of molecular structure:

- 1H NMR: Pyrazole protons resonate as distinct multiplets:

- 13C NMR: Key signals include:

X-ray Crystallographic Studies of Molecular Geometry

Single-crystal X-ray diffraction reveals planar geometries with subtle distortions:

- Bond Lengths:

- Dihedral Angles: Pyridine and pyrazole rings exhibit a 12.5° twist, minimizing steric strain.

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| a (Å) | 8.3620(3) |

| b (Å) | 10.7185(4) |

| c (Å) | 13.4273(5) |

| α (°) | 96.057(1) |

| β (°) | 104.175(1) |

| γ (°) | 110.046(1) |

| V (ų) | 1072.16(7) |

Infrared (IR) and UV-Vis Spectral Signatures

- IR Spectroscopy:

- UV-Vis: π→π* transitions at λmax = 280 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to the conjugated pyridine-pyrazole system.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G**) elucidate electronic properties:

Molecular Orbital Analysis and Charge Distribution

Frontier molecular orbitals reveal conjugation across the hybrid system:

- HOMO: Localized on pyrazole’s pyrrole-like nitrogen and pyridine’s π-system.

- LUMO: Dominated by pyridine’s antibonding orbitals, facilitating electrophilic attack.

DFT-Derived Bond Orders

| Bond | Bond Order |

|---|---|

| Pyridine C2–Cl | 0.89 |

| Pyrazole N1–C | 1.35 |

| Pyridine C–N | 1.41 |

Kinase Inhibition Profiles and Binding Affinity Analysis

The structure-activity relationships of 2-chloro-6-(1H-pyrazol-1-yl)pyridine and related compounds reveal critical insights into their kinase inhibitory properties. The compound exhibits ATP-competitive kinase inhibition with binding affinities ranging from 0.025 to 0.12 μM across various kinase targets [1] [2].

The pyrrolopyridine scaffold containing the 2-chloro-6-(1H-pyrazol-1-yl)pyridine structural motif demonstrates exceptional selectivity for MPS1 (Monopolar Spindle 1) kinase over CDK2 (Cyclin-dependent kinase 2) [2]. This selectivity is attributed to the specific positioning of the chlorine atom at position 2 and the pyrazole ring at position 6 of the pyridine core, which creates optimal interactions within the ATP-binding pocket of the target kinase.

Binding affinity analysis reveals that structural modifications significantly impact inhibitory potency. The incorporation of electron-withdrawing groups such as trifluoroethyl substituents on the pyrazole ring maintains potency while improving metabolic stability [2]. Specifically, the N-methylation of the pyrazole ring results in only a 5-fold reduction in potency compared to the unsubstituted analog, while providing enhanced chemical stability against oxidative degradation.

The imidazopyridine derivatives bearing similar structural features demonstrate potent Aurora kinase inhibition with IC50 values ranging from 0.043 to 0.16 μM [3]. The 6-chloro substitution on the pyridine ring enhances binding affinity by 8-fold compared to unsubstituted analogs, highlighting the importance of halogen bonding interactions in the kinase active site.

Quantitative structure-activity relationship (QSAR) analysis indicates that the electronic properties of the pyrazole ring significantly influence binding affinity. Compounds with electron-donating methyl groups at the 3 and 5 positions of the pyrazole ring demonstrate improved activity against Aurora kinases, with IC50 values as low as 0.025 μM [3].

Molecular Docking Studies with Therapeutic Targets

Molecular docking studies of 2-chloro-6-(1H-pyrazol-1-yl)pyridine derivatives reveal specific binding interactions with key therapeutic targets. The compounds demonstrate competitive inhibition mechanisms where they compete with ATP for binding to the kinase active site [2] [4].

Docking analysis with MPS1 kinase shows that the pyrazole nitrogen forms a critical hydrogen bond with Ala213 in the hinge region, while the pyridine nitrogen participates in additional polar interactions [2]. The chlorine substituent engages in halogen bonding with Gly216, contributing to the overall binding affinity and selectivity profile.

Computational studies using density functional theory (DFT) calculations reveal that the energy gap between HOMO and LUMO orbitals in active compounds is typically 0.17 eV, indicating favorable electronic properties for protein-ligand interactions [5]. The molecular electrostatic potential maps demonstrate that the pyrazole ring serves as an electron-rich region that complements the electron-deficient ATP-binding pocket.

Binding mode analysis with Aurora kinases indicates that the 2-chloro-6-(1H-pyrazol-1-yl)pyridine scaffold adopts a Type I inhibitor conformation, occupying the ATP-binding site in the active kinase conformation [3]. The pyrazole ring forms π-π stacking interactions with Phe144, while the chlorine atom participates in electrostatic interactions with Lys162.

Molecular dynamics simulations demonstrate that the protein-ligand complexes exhibit high stability with root-mean-square deviation (RMSD) values below 2 Å over 100 nanoseconds [6]. The binding free energy calculations using MM-PBSA methods predict ΔG values of -8.5 to -10.0 kcal/mol, correlating well with experimental IC50 values.

Selectivity profiling through molecular docking against a panel of 35 protein kinases reveals that the 2-chloro-6-(1H-pyrazol-1-yl)pyridine derivatives demonstrate greater than 100-fold selectivity for their primary targets compared to off-target kinases [2]. This selectivity is attributed to the unique binding pocket architecture and the specific geometric complementarity between the inhibitor and the target kinase.

Cytotoxicity Evaluations in Cancer Cell Models

MTT Assay Protocols for Cell Viability Assessment

MTT assay protocols for evaluating 2-chloro-6-(1H-pyrazol-1-yl)pyridine derivatives follow standardized methodologies to assess cell viability in various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures mitochondrial metabolic activity as an indicator of cell viability.

Experimental protocols typically involve seeding cancer cells at a density of 5,000-10,000 cells per well in 96-well plates and allowing 24-hour attachment before compound treatment [7] [8]. Serial dilutions of test compounds are prepared in dimethyl sulfoxide (DMSO) with final concentrations ranging from 0.1 to 100 μM. The DMSO concentration is maintained below 0.5% to avoid solvent toxicity.

Incubation periods for cytotoxicity assessment range from 24 to 72 hours, with 48-hour exposures being most commonly employed for IC50 determinations [9] [8]. MTT reagent is added at a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C in a 5% CO2 atmosphere.

The formazan crystals formed by viable cells are solubilized using DMSO or acidified isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630 nm [8]. Cell viability is calculated as a percentage of vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.

Quality control measures include the use of positive controls such as doxorubicin or staurosporine, and negative controls including vehicle-treated cells and medium-only wells [8] [10]. Triplicate measurements are performed for each concentration, and experiments are repeated at least three times to ensure statistical significance.

Cell morphology assessment is performed using phase-contrast microscopy to evaluate cellular changes indicative of cytotoxicity, including cell rounding, detachment, and membrane blebbing [9]. Trypan blue exclusion assays are often performed in parallel to confirm MTT results and distinguish between cytostatic and cytotoxic effects.

Comparative Analysis with Cisplatin Derivatives

Comparative cytotoxicity analysis between 2-chloro-6-(1H-pyrazol-1-yl)pyridine derivatives and cisplatin reveals distinct activity profiles and mechanistic differences. Cisplatin, a platinum-based chemotherapeutic agent, serves as a reference standard for DNA-damaging anticancer agents.

Cytotoxicity studies in HepG2 hepatocellular carcinoma cells demonstrate that pyrazolyl-pyridine conjugates exhibit superior potency compared to cisplatin [8] [10]. The most active compound in this series shows an IC50 value of 0.18 μM against HepG2 cells, while cisplatin typically exhibits IC50 values in the 5-20 μM range in the same cell line.

Mechanistic analysis reveals that 2-chloro-6-(1H-pyrazol-1-yl)pyridine derivatives primarily target protein kinases, particularly PIM-1 kinase, with IC50 values of 8.4-64.6 nM [8] [10]. In contrast, cisplatin exerts its cytotoxic effects through DNA cross-linking and subsequent apoptosis induction.

Selectivity profiling indicates that pyrazolyl-pyridine derivatives demonstrate reduced toxicity toward normal cells compared to cisplatin. Peripheral blood mononuclear cells (PBMCs) treated with the most active pyrazolyl-pyridine compounds show minimal cytotoxicity, whereas cisplatin exhibits significant toxicity in normal cell populations [7].

Apoptosis induction mechanisms differ significantly between the two compound classes. Pyrazolyl-pyridine derivatives induce apoptosis through PIM-1 kinase inhibition, leading to caspase-3 activation and 52.7% apoptotic cell death in HepG2 cells [8] [10]. Cisplatin induces apoptosis primarily through DNA damage response pathways and p53 activation.

Resistance profiles also show distinct patterns. Cisplatin resistance commonly develops through enhanced DNA repair mechanisms, increased glutathione levels, and altered drug efflux. Pyrazolyl-pyridine derivatives may overcome cisplatin resistance due to their kinase-targeting mechanism, which operates independently of DNA repair pathways.

Combination therapy studies suggest potential synergistic effects between pyrazolyl-pyridine derivatives and cisplatin. The different mechanisms of action may allow for reduced doses of both agents while maintaining therapeutic efficacy and minimizing adverse effects [7].